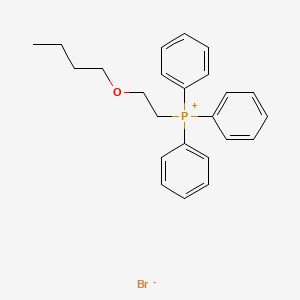
(2-Butoxyethyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butoxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium cation and a bromide anion. This compound is part of a broader class of phosphonium salts, which are widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-butoxyethyl bromide. The reaction is carried out in an appropriate solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the 2-butoxyethyl bromide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized using microwave irradiation. This method significantly reduces reaction times and increases yields. For instance, the reaction can be carried out at 60°C for 30 minutes under microwave conditions, resulting in high yields of the desired product .
化学反応の分析
Types of Reactions
(2-Butoxyethyl)(triphenyl)phosphanium bromide primarily undergoes substitution reactions due to the presence of the phosphonium cation. It can also participate in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Wittig Reaction: The compound reacts with carbonyl compounds (aldehydes or ketones) in the presence of a strong base like butyl lithium (BuLi) to form alkenes.
Major Products
Substitution Reactions: The major products are typically phosphonium salts with different alkyl groups.
Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.
科学的研究の応用
(2-Butoxyethyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction for the synthesis of alkenes.
Biology: Phosphonium salts, including this compound, are used in the study of mitochondrial function due to their ability to accumulate in mitochondria.
Medicine: These compounds are explored for their potential use in drug delivery systems, particularly targeting mitochondria.
Industry: It is used in the modification of polymers and nanocomposites.
作用機序
The primary mechanism of action for (2-Butoxyethyl)(triphenyl)phosphanium bromide involves its role as a Wittig reagent. The compound forms a phosphonium ylide upon deprotonation, which then reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate and an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide .
類似化合物との比較
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Butoxyethyl)(triphenyl)phosphanium bromide is unique due to the presence of the butoxyethyl group, which imparts different solubility and reactivity characteristics compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
特性
CAS番号 |
92777-89-4 |
|---|---|
分子式 |
C24H28BrOP |
分子量 |
443.4 g/mol |
IUPAC名 |
2-butoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28OP.BrH/c1-2-3-19-25-20-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,2-3,19-21H2,1H3;1H/q+1;/p-1 |
InChIキー |
OZQFNIMOOOCMLZ-UHFFFAOYSA-M |
正規SMILES |
CCCCOCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



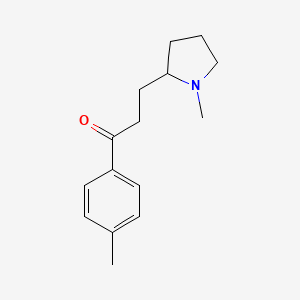
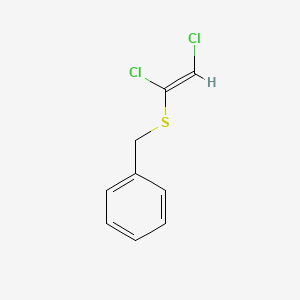
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
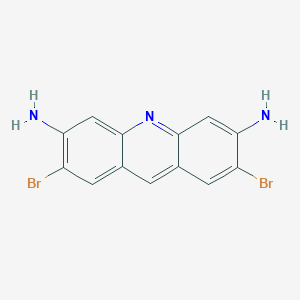
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
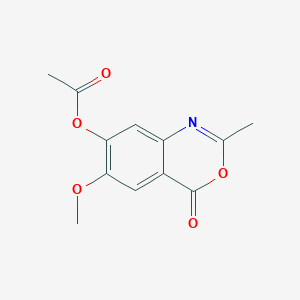
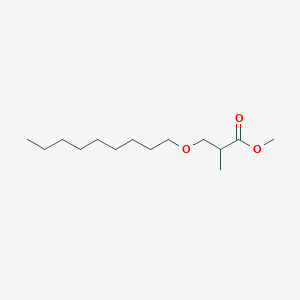
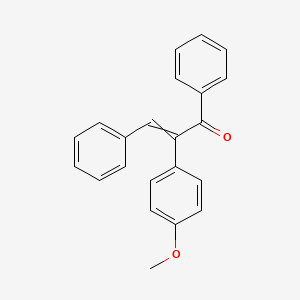
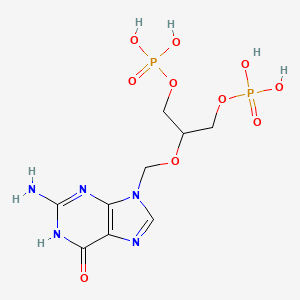
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
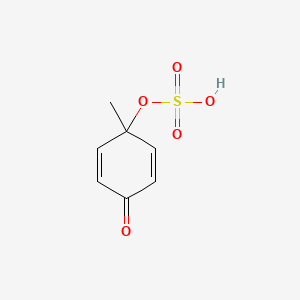
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
